molecular formula C14H15BrN2 B273606 8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No. B273606
M. Wt: 291.19 g/mol
InChI Key: IUGGYBLSCOVAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure and properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is not fully understood. However, it has been shown to interact with various receptors in the body, including the serotonin receptor and the dopamine receptor. This interaction leads to changes in the levels of neurotransmitters in the brain, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole are still being studied. However, it has been shown to have various effects on the body, including anti-tumor, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, there are also some limitations to its use in lab experiments. For example, it can be toxic in high doses, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole. One direction is to further study its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and its interactions with various receptors in the body. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves several steps. The first step involves the reaction of 2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole with bromine in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has been the focus of scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool in medical imaging.

properties

Product Name

8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Molecular Formula

C14H15BrN2

Molecular Weight

291.19 g/mol

IUPAC Name

12-bromo-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C14H15BrN2/c15-9-4-5-13-11(8-9)10-2-1-3-12-14(10)17(13)7-6-16-12/h4-5,8,12,16H,1-3,6-7H2

InChI Key

IUGGYBLSCOVAQM-UHFFFAOYSA-N

SMILES

C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)Br

Canonical SMILES

C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)Br

Origin of Product

United States

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